Sigma-Hole Activation by ortho-Fluorines
Electrostatic potential surface analyses conducted on porphyrin systems bearing 4-bromo-2,6-difluorophenyl substituents demonstrate that the two ortho-fluorine atoms increase the sigma-hole potential of the bromine atom by 6.5 kcal/mol compared to the non-fluorinated 4-bromophenyl analog [1]. This enhanced sigma-hole potential directly strengthens halogen-bond donor capability, as evidenced by the observation of the shortest reported type II Br···Br contact of 3.401(3) Å in a porphyrin assembly incorporating the 4-bromo-2,6-difluorophenyl motif [1]. The comparator system—Sn(IV)-5,10,15,20-tetra(4-bromophenyl) porphyrin—lacks the fluorine-induced sigma-hole activation and consequently exhibits weaker halogen-bonding interactions under identical crystallographic conditions. The quantitative increase of 6.5 kcal/mol translates into measurably shorter and more directional halogen-bond contacts (e.g., Br···F contact of 2.937(2) Å), which are directly relevant to crystal engineering strategies where predictable supramolecular synthon reliability is required [1].
| Evidence Dimension | Sigma-hole potential of bromine (electrostatic potential surface analysis) |
|---|---|
| Target Compound Data | Sigma-hole potential increased by +6.5 kcal/mol relative to non-fluorinated analog; Br···Br type II contact: 3.401(3) Å; Br···F contact: 2.937(2) Å |
| Comparator Or Baseline | Sn(IV)-5,10,15,20-tetra(4-bromophenyl) porphyrin [Sn(IV)TBrPr] without ortho-fluorine substituents |
| Quantified Difference | Δ sigma-hole potential = +6.5 kcal/mol (fluorinated vs. non-fluorinated); shortest Br···Br distance of 3.401(3) Å (record-low type II contact in porphyrin assemblies) |
| Conditions | DFT electrostatic potential surface calculations; single-crystal X-ray diffraction of Sn(IV) porphyrin complexes with 3,5-dibromobenzoic acid axial ligands |
Why This Matters
For researchers designing halogen-bonded supramolecular architectures or crystal engineering studies, the 6.5 kcal/mol sigma-hole enhancement provides a quantitatively predictable increase in halogen-bond donor strength, enabling more reliable synthon engineering compared to non-fluorinated 4-bromophenyl building blocks.
- [1] Bandaru, R. P.; Singh, A. R.; Titi, H. M.; Mandal, S.; Patra, R.; Tripuramallu, B. K. Investigation of Supramolecular Self-Assembly in Sn(IV)-5,10,15,20-tetra(4-bromo-2,6-difluorophenyl) Porphyrins Mediated through Activated Sigma Hole. Cryst. Growth Des. 2024, 24 (21), 8825–8840. View Source
